4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

PARP-1 inhibition binding free energy molecular dynamics

This compound is the sole PubChem entry (CID 50928248) with the N2-phenyl/1,2,4-oxadiazole/para-chlorophenyl triad. Unlike dominant 1,3,4-oxadiazole series, its 120° angular geometry and para-chloro positioning (11d) produce a distinct, lower-affinity PARP-1 binding profile (ΔEele = −19.96 kcal/mol vs. −27.20 kcal/mol for meta isomer). Ideal as a matched-pair negative control in DNA-damage response assays and for establishing NMR/HPLC reference standards for this sparse chemotype. Not a generic oxadiazole derivative.

Molecular Formula C22H13ClN4O2
Molecular Weight 400.82
CAS No. 1291854-60-8
Cat. No. B2435295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
CAS1291854-60-8
Molecular FormulaC22H13ClN4O2
Molecular Weight400.82
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C22H13ClN4O2/c23-15-12-10-14(11-13-15)20-24-21(29-26-20)19-17-8-4-5-9-18(17)22(28)27(25-19)16-6-2-1-3-7-16/h1-13H
InChIKeyZBZFJWFBCPMZFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS 1291854-60-8): Core Chemical Identity and Pharmacological Context


4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS 1291854-60-8, PubChem CID 50928248) is a fully synthetic small molecule (MW 400.82, C₂₂H₁₃ClN₄O₂) that fuses a phthalazin-1(2H)-one core with a 1,2,4-oxadiazole bridge and a para-chlorophenyl terminus [1]. This compound belongs to the aryl-oxadiazole-phthalazinone class, a chemotype that has emerged from poly(ADP-ribose) polymerase (PARP) inhibitor discovery programs and broader anticancer heterocyclic chemistry campaigns [2]. Unlike the more extensively studied 1,3,4-oxadiazole regioisomers that dominate the phthalazinone-oxadiazole literature, the 1,2,4-oxadiazole connectivity in this compound imposes a distinct angular geometry and electronic distribution at the heterocyclic junction, which computational studies indicate directly alters ligand–PARP-1 binding-site complementarity in a chlorine-position-dependent manner [3].

Why In-Class Phthalazinone-Oxadiazole Hybrids Cannot Substitute for 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one in PARP-1-Targeted Research


Although the phthalazinone-oxadiazole scaffold is shared across multiple research compounds and clinical candidates, the specific combination of a 1,2,4-oxadiazole linker, an N2-phenyl substituent, and a para-chlorophenyl terminus in this compound produces a unique three-dimensional pharmacophore that cannot be replicated by simply interchanging oxadiazole regioisomers or moving the chlorine atom. Molecular dynamics simulations and binding free-energy calculations have explicitly demonstrated that the para-chlorophenyl isomer (11d, corresponding to this compound) exhibits a distinct, less stable binding orientation within the PARP-1 active site compared to its meta-chlorophenyl counterpart (11c), with quantifiable differences in electrostatic and van der Waals contributions to the total binding energy [1]. Furthermore, the 1,2,4-oxadiazole ring positions the chlorophenyl group at a different dihedral angle relative to the phthalazinone plane than the 1,3,4-oxadiazole regioisomer, altering the depth and geometry of halogen-bond interactions with conserved PARP-1 residues such as Arg878 and Asp766 [1]. These position-specific and linker-specific effects mean that substituting this compound with a close analog—even one differing only by chlorine position—will yield non-equivalent target engagement, confounding SAR interpretation and reproducibility in PARP-1-focused experiments.

Quantitative Differentiation Evidence for 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one Against its Closest Structural Analogs


PARP-1 Binding Free Energy: Para-Chlorophenyl (Target Compound) vs. Meta-Chlorophenyl Isomer by MM-GBSA

In a direct head-to-head computational comparison, the para-chlorophenyl isomer (compound 11d, structurally identical to the target compound) exhibited a lower total binding free energy (ΔGbind) toward PARP-1 than the meta-chlorophenyl isomer (compound 11c). The van der Waals component for 11d was ΔEvdW = −49.46 kcal/mol, compared to −50.58 kcal/mol for 11c, and the electrostatic component was ΔEele = −19.96 kcal/mol for 11d versus −27.20 kcal/mol for 11c [1]. The 11d isomer additionally displayed higher root-mean-square deviation (RMSD) values during the MD trajectory, indicative of an unstable binding orientation relative to 11c [1]. This provides quantitative evidence that the para-chloro substitution pattern yields measurably weaker and less stable PARP-1 engagement than the meta-chloro analog, establishing a clear rank-order differentiation within this isomeric pair.

PARP-1 inhibition binding free energy molecular dynamics

Chlorine Positional Effect on Key PARP-1 Active-Site Residue Interactions: Pi-Cation and Pi-Anion Contacts

Molecular dynamics trajectory analysis revealed that the meta-chlorophenyl isomer (11c) maintained consistent pi-cation interactions with the conserved residue Arg878 and pi-anion interactions with Asp766 throughout the simulation, which are critical for anchoring the ligand within the PARP-1 nicotinamide-binding pocket [1]. In contrast, the para-chlorophenyl isomer (11d, corresponding to the target compound) failed to sustain these key interactions, resulting in a less constrained binding pose and higher conformational fluctuation [1]. This mechanistic divergence is a direct consequence of chlorine positional orientation and cannot be compensated for by modifying other regions of the phthalazinone-oxadiazole scaffold.

PARP-1 structure-activity relationship chlorine positional isomerism

PARP-1 Cellular Inhibition Potency Benchmarking: Target Compound vs. Meta-Chloro Analog (PARP1-IN-8)

The meta-chlorophenyl isomer of this chemotype, designated PARP1-IN-8 (compound 11c), has been independently characterized with a PARP-1 cellular IC₅₀ of 97 nM in human lung adenocarcinoma A549 cells [1]. While the para-chlorophenyl isomer (this compound) appears in BindingDB with a reported PARP-1 IC₅₀ of 50 nM in a HeLa cell PAR formation assay under hydrogen peroxide-induced DNA damage conditions [2], the provenance of this BindingDB entry (linked to US Patent 8,765,972) requires careful verification, as the same BindingDB monomer ID (BDBM124950) maps to a structural SMILES that does not fully correspond to the target compound. At present, cross-study comparison suggests the para-chloro analog may exhibit PARP-1 cellular inhibitory activity, but the quantitative parity or superiority relative to the 97 nM benchmark of PARP1-IN-8 (11c) remains unconfirmed by a single head-to-head assay.

PARP-1 inhibitor cellular IC50 HeLa assay

Oxadiazole Regioisomerism: 1,2,4-Oxadiazole (Target Compound) vs. 1,3,4-Oxadiazole Phthalazinone Derivatives in Antiproliferative Profiling

The phthalazinone-oxadiazole literature is dominated by 1,3,4-oxadiazole derivatives, as exemplified by the Hekal et al. (2020) series of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives that demonstrated HepG2 and MCF-7 antiproliferative activity linked to dual MAPK/Topo II inhibition [1]. The target compound, bearing a 1,2,4-oxadiazole core, presents a fundamentally different heterocyclic topology: the 1,2,4-regioisomer places the exocyclic phthalazinone and chlorophenyl substituents in a 3,5-relationship rather than the 2,5-relationship of the 1,3,4-series, altering both the intramolecular dihedral angle and the vector of the chlorophenyl group relative to the phthalazinone plane. This regioisomeric difference has been computationally demonstrated to affect the depth of halogen-bond insertion into the PARP-1 binding pocket and the ability to engage catalytic residues [2]. No published study has directly compared the antiproliferative or target-inhibition profiles of 1,2,4- vs. 1,3,4-oxadiazole phthalazinone derivatives in a single assay panel, representing a significant evidence gap.

oxadiazole regioisomerism antiproliferative activity heterocyclic scaffold comparison

Combinatorial Uniqueness of the N2-Phenyl + 1,2,4-Oxadiazole + Para-Chlorophenyl Triad Within the Phthalazinone Chemical Space

A substructure search of the PubChem compound database (accessed via InChIKey ZBZFJWFBCPMZFT-UHFFFAOYSA-N) confirms that this compound (CID 50928248) is the only entry combining all three structural features: (i) a phthalazin-1(2H)-one core, (ii) a 1,2,4-oxadiazole bridge at position 4, and (iii) a 4-chlorophenyl substituent on the oxadiazole ring [1]. The nearest neighbor in chemical space, 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (meta-chloro isomer; ChemDiv catalog), differs only in chlorine position yet exhibits computationally validated differences in PARP-1 binding stability and interaction fingerprints [2]. The next-closest analogs, such as 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one (CAS 478045-68-0), introduce additional substituents on the N2-phenyl ring, further altering the pharmacophore . This combinatorial scarcity means that no commercial or literature-described compound can serve as a direct functional substitute for the target compound in experiments where the specific N2-phenyl/para-chlorophenyl/1,2,4-oxadiazole configuration is the independent variable.

chemical space analysis phthalazinone derivatives structural uniqueness

Defined Application Scenarios for 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one Based on Quantified Differentiation Evidence


PARP-1 Chlorine Positional SAR Studies: Para-Chloro Isomer as a Weaker-Binding Reference Compound

The computational head-to-head data from Okunlola et al. (2022) establish that the para-chlorophenyl isomer (this compound, 11d) binds PARP-1 with lower total ΔGbind and reduced electrostatic contribution (ΔEele = −19.96 kcal/mol vs. −27.20 kcal/mol for the meta isomer) [1]. This makes the compound well-suited as a 'reduced-affinity' control in structure-activity relationship (SAR) panels investigating the effect of chlorine positional isomerism on PARP-1 engagement. In a typical experimental design, the meta-chloro analog (11c) serves as the high-affinity probe, and the para-chloro analog (target compound) serves as the matched-pair, lower-affinity comparator—enabling researchers to correlate specific residue-level interactions (Arg878 pi-cation, Asp766 pi-anion) with cellular PARP-1 inhibition readouts.

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Pharmacophore Comparison in Phthalazinone-Based Inhibitor Design

Because the vast majority of published phthalazinone-oxadiazole hybrids employ the 1,3,4-oxadiazole connectivity [2], this compound offers a structurally characterized 1,2,4-oxadiazole comparator for systematic pharmacophore mapping. Medicinal chemistry teams exploring heterocyclic linker geometry in PARP-1 or related targets can use this compound alongside a matched 1,3,4-oxadiazole analog to experimentally deconvolute the contribution of oxadiazole regioisomerism to target binding, cellular permeability, and metabolic stability. The distinct angular geometry of the 1,2,4-oxadiazole ring (120° vs. 150° substituent angle) provides a tangible structural variable for computational and crystallographic studies.

Negative-Control Chemical Probe for PARP-1 Mediated DNA Damage Response Assays

Given the computationally demonstrated instability of the para-chlorophenyl isomer within the PARP-1 binding pocket—manifested as higher RMSD values and loss of conserved Arg878/Asp766 contacts compared to the meta isomer [1]—this compound can function as a matched-pair negative control in PARP-1-dependent DNA damage response assays (e.g., PAR formation, NAD⁺ depletion, or PARP-1 trapping assays). When used alongside the higher-affinity meta-chloro analog (PARP1-IN-8) at equimolar concentrations, the differential PARP-1 engagement allows researchers to distinguish PARP-1-dependent from PARP-1-independent cellular phenotypes, increasing the mechanistic resolution of their experiments beyond what a single inhibitor or vehicle control can provide.

Procurement of a Structurally Authenticated 1,2,4-Oxadiazole-Phthalazinone Reference Standard for Analytical Method Development

The combinatorial uniqueness of the N2-phenyl/1,2,4-oxadiazole/para-chlorophenyl triad (CID 50928248 is the sole PubChem entry with this exact connectivity) [3] positions this compound as an essential reference standard for analytical laboratories developing HPLC, LC-MS, or NMR methods for this emerging chemical class. Unlike the 1,3,4-oxadiazole phthalazinone derivatives that have multiple commercial sources and published spectroscopic fingerprints, the 1,2,4-oxadiazole series is sparsely represented in spectral databases—making an authenticated sample of this compound critical for establishing retention time, mass fragmentation, and NMR chemical shift references that enable identification of related analogs in reaction monitoring or impurity profiling workflows.

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